Spectroscopic Scrutiny of a Novel Heterocyclic Ketone: A Predictive Analysis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone
Spectroscopic Scrutiny of a Novel Heterocyclic Ketone: A Predictive Analysis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone
Abstract
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound, 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone. In the absence of direct empirical data for this specific molecule, this paper leverages established spectroscopic principles and data from its core structural fragments—2-(thiophen-2-yl)-1H-indole and 3-chloroacetyl-indole—to construct a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar complex heterocyclic systems.
Introduction: The Significance of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone
The fusion of indole and thiophene rings within a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Indole derivatives are known for a wide array of pharmacological activities.[1][2] Similarly, thiophene-containing compounds exhibit a broad spectrum of biological effects.[2] The title compound, 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone, incorporates these two key heterocycles, linked by a chloroethanone group, a reactive handle that can be utilized for further chemical modifications. The accurate characterization of this molecule is the foundational step for any future investigation into its potential therapeutic applications.
This guide will systematically deconstruct the molecule into its primary components to predict its spectroscopic signature. This approach not only provides a valuable reference for the characterization of this specific compound but also serves as a methodological template for the analysis of other novel, complex organic molecules.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone are based on the known values for 2-(thiophen-2-yl)-1H-indole and 3-chloroacetyl-indole, with considerations for the electronic effects of the additional substituents.[1][3]
2.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals for the indole, thiophene, and chloroacetyl moieties.
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Indole NH: A broad singlet is anticipated in the downfield region, likely around δ 8.0-9.0 ppm, characteristic of the indole N-H proton.[4]
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Aromatic Protons (Indole and Thiophene): A complex multiplet pattern is expected between δ 7.0 and 8.0 ppm for the protons on the indole and thiophene rings. The specific coupling patterns will depend on the substitution, but distinct doublets and triplets are anticipated.[3]
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Chloroacetyl CH₂: A sharp singlet for the two protons of the chloromethyl group is predicted to appear in the range of δ 4.5-5.0 ppm. The electronegativity of the adjacent chlorine atom and carbonyl group will cause a significant downfield shift.
2.2. Predicted ¹³C NMR Spectrum
The carbon NMR will provide insight into the carbon skeleton of the molecule.
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Carbonyl Carbon: The ketone carbonyl carbon is expected to be the most downfield signal, likely appearing around δ 190-200 ppm.
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Aromatic Carbons: The carbon atoms of the indole and thiophene rings will resonate in the aromatic region, between δ 110 and 140 ppm. The specific shifts will be influenced by the substitution pattern.
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Chloroacetyl CH₂: The carbon of the chloromethyl group is expected to be in the range of δ 40-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Indole NH | 8.0 - 9.0 (br s) | - |
| Aromatic CH | 7.0 - 8.0 (m) | 110 - 140 |
| Chloroacetyl CH₂ | 4.5 - 5.0 (s) | 40 - 50 |
| Carbonyl C=O | - | 190 - 200 |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is predicted to show characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.[5][6]
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N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[4]
-
C=O Stretch: A strong, sharp absorption band is predicted between 1650 and 1700 cm⁻¹ due to the stretching vibration of the ketone carbonyl group.
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C-Cl Stretch: A moderate to strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, is anticipated for the C-Cl stretching vibration.
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Aromatic C-H and C=C Stretches: Multiple sharp bands of varying intensity are expected in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch), characteristic of the indole and thiophene rings.[5]
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch | 1650 - 1700 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. The electron ionization (EI) mass spectrum of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is expected to show a prominent molecular ion peak and several characteristic fragment ions.[7][8]
The molecular weight of C₁₄H₉ClNOS is 274.75 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 274 and an (M+2)⁺ peak at m/z 276 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
4.1. Predicted Fragmentation Pathway
A plausible fragmentation pathway would involve the initial loss of the chloromethyl group or cleavage of the bond between the indole ring and the carbonyl group.
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Loss of ·CH₂Cl: A significant fragment ion would be expected at m/z 225, corresponding to the loss of the chloromethyl radical.
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Formation of the Indolyl Cation: Cleavage of the C-C bond between the indole ring and the carbonyl group could lead to the formation of the 2-(thiophen-2-yl)-1H-indol-3-yl cation.
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Thiophene Ring Fragmentation: Further fragmentation of the thiophene ring could also be observed.
Below is a DOT language script for a Graphviz diagram illustrating the molecular structure.
Caption: Molecular structure of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone.
Below is a DOT language script for a Graphviz diagram illustrating a plausible mass spectrometry fragmentation pathway.
Caption: Plausible MS fragmentation pathway.
Conclusion
This technical guide has presented a detailed predictive analysis of the spectroscopic data for 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone. By leveraging the known spectral characteristics of its constituent fragments, a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra has been constructed. This work serves as a vital resource for researchers engaged in the synthesis and characterization of this novel compound and provides a methodological blueprint for the spectroscopic analysis of other complex heterocyclic molecules where direct empirical data is not yet available. The presented data and interpretations are intended to guide and accelerate future research in the promising field of indole and thiophene-based medicinal chemistry.
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